Maltotetraose is a linear tetramer of α-D-glucose units connected by α-1,4-glycosidic bonds. [] It belongs to the maltooligosaccharide family, which are products of starch hydrolysis. Maltotetraose has gained attention for its unique characteristics and potential applications in various fields, including food science, biotechnology, and medicine. [] It is a brand-new saccharide with low sweetness and resistance to retrogradation, making it a valuable ingredient in the food industry. []
Maltotetraose falls under the category of oligosaccharides, specifically maltooligosaccharides, which are short chains of glucose units. It is classified as a non-reducing sugar due to the configuration of its terminal glucose unit, which does not have a free aldehyde or ketone group.
Maltotetraose can be synthesized through various enzymatic processes, primarily involving α-amylases and other glycoside hydrolases. These enzymes catalyze the hydrolysis of starch, yielding maltodextrins, including maltotetraose.
Methods of Synthesis:
Maltotetraose consists of four glucose units linked by α-(1→4) bonds. The structural representation can be illustrated as follows:
Maltotetraose participates in several chemical reactions, particularly in enzymatic processes:
The mechanism by which maltotetraose exerts its biological effects involves several pathways:
Maltotetraose exhibits several notable physical and chemical properties:
Maltotetraose finds diverse applications across several fields:
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